
N-(o-Nitrophenylthio)-L-isoleucine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(o-Nitrophenylthio)-L-isoleucine is a compound that belongs to the class of nitrophenylthio derivatives of amino acids It is characterized by the presence of a nitrophenylthio group attached to the amino acid L-isoleucine
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(o-Nitrophenylthio)-L-isoleucine can be synthesized through the reaction of L-isoleucine with o-nitrophenylsulphenyl thiocyanate in the presence of silver nitrate. This method yields high amounts of the desired product . The reaction is selective, producing Nα-mono-o-nitrophenylthio and NαNε-bis-o-nitrophenylthio derivatives .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(o-Nitrophenylthio)-L-isoleucine undergoes various chemical reactions, including:
Thermolysis: This reaction involves the decomposition of the compound upon heating, leading to the formation of benzimidazolone derivatives.
Common Reagents and Conditions
Thermolysis: Typically conducted at elevated temperatures.
Photolysis: Requires UV light exposure.
Major Products Formed
Thermolysis: Benzimidazolone and its derivatives.
Photolysis: 4′-anilinoazobenzene-2-sulphinic acid.
Scientific Research Applications
N-(o-Nitrophenylthio)-L-isoleucine has several applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(o-Nitrophenylthio)-L-isoleucine involves its interaction with specific molecular targets, leading to various biochemical effects. The nitrophenylthio group can undergo electrophilic substitution reactions, which play a crucial role in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
N-(o-Nitrophenylthio)-L-phenylalanine: Another nitrophenylthio derivative of an amino acid.
N-(2,4-Dinitrophenylthio)-L-isoleucine: A similar compound with two nitro groups, exhibiting different reactivity and properties.
Uniqueness
N-(o-Nitrophenylthio)-L-isoleucine is unique due to its specific structure, which imparts distinct chemical properties and reactivity compared to other nitrophenylthio derivatives
Properties
CAS No. |
7690-79-1 |
|---|---|
Molecular Formula |
C12H16N2O4S |
Molecular Weight |
284.33 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-[(2-nitrophenyl)sulfanylamino]pentanoic acid |
InChI |
InChI=1S/C12H16N2O4S/c1-3-8(2)11(12(15)16)13-19-10-7-5-4-6-9(10)14(17)18/h4-8,11,13H,3H2,1-2H3,(H,15,16)/t8-,11-/m0/s1 |
InChI Key |
UFHDHBSNSXORPU-KWQFWETISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Canonical SMILES |
CCC(C)C(C(=O)O)NSC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


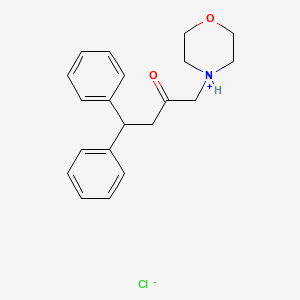
![Magnesium, bromo[10-[(trimethylsilyl)oxy]decyl]-](/img/structure/B13777054.png)
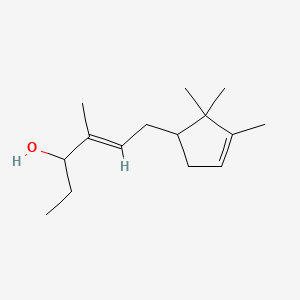
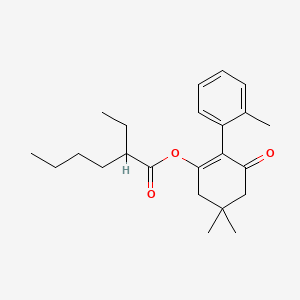
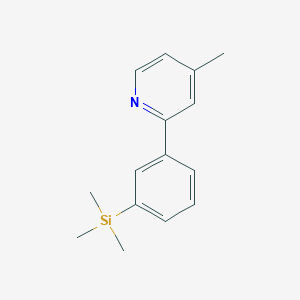
![4-[2-amino-3-(methylamino)phenoxy]-3,5-dimethoxyBenzoic acid methyl ester](/img/structure/B13777080.png)
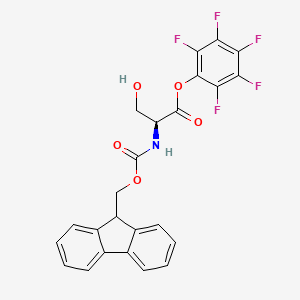
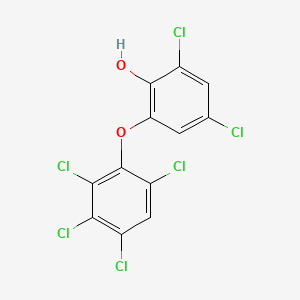
![1,2-Dimethyl-3-[(2-methyl-1H-indol-3-YL)azo]-1H-indazolium chloride](/img/structure/B13777093.png)
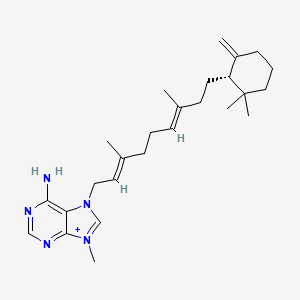
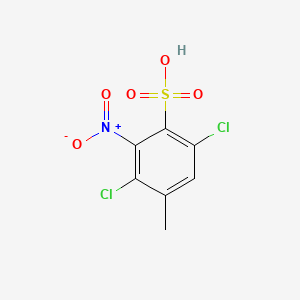
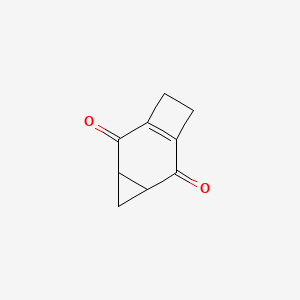
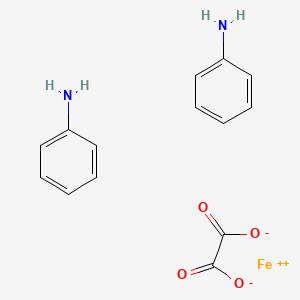
![S-[3-acetylsulfanyl-2-(4-methylphenyl)sulfonyloxypropyl] ethanethioate](/img/structure/B13777141.png)
